Superior Potency in α-Glucosidase and AChE Inhibition Compared to Clinical Standards
Narcissin demonstrates significantly greater potency as an α-glucosidase and acetylcholinesterase (AChE) inhibitor than the clinically used drugs acarbose and tacrine, respectively. For α-glucosidase, Narcissin exhibited an IC50 value of 65.58 nM and a Ki of 78.21 ± 6.65 nM, compared to the standard acarbose with an IC50 of 8.81 nM and Ki of 11.53 ± 2.73 nM [1]. For AChE, Narcissin showed an IC50 of 11.54 nM and a Ki of 6.64 ± 1.54 nM, whereas the reference inhibitor tacrine had an IC50 of 148.98 nM and a Ki of 122.21 ± 14.04 nM [1]. This represents an approximate 13-fold increase in potency for AChE inhibition over tacrine based on IC50 values.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50: 11.54 nM (AChE), 65.58 nM (α-glucosidase); Ki: 6.64 ± 1.54 nM (AChE), 78.21 ± 6.65 nM (α-glucosidase) |
| Comparator Or Baseline | Tacrine (AChE): IC50: 148.98 nM, Ki: 122.21 ± 14.04 nM. Acarbose (α-glucosidase): IC50: 8.81 nM, Ki: 11.53 ± 2.73 nM |
| Quantified Difference | AChE IC50: Narcissin is 13-fold more potent. α-glucosidase IC50: Narcissin is 7.4-fold less potent than acarbose. |
| Conditions | Enzymatic assays for AChE and α-glucosidase, as described in Liu et al., 2023 [1]. |
Why This Matters
This direct comparison against clinical standards provides a clear benchmark for researchers exploring Narcissin for therapeutic applications in diabetes or Alzheimer's disease, offering a quantifiable advantage over existing reference compounds.
- [1] Liu, T., Cao, L., Zhang, T., & Fu, H. (2023). Molecular docking studies, anti-Alzheimer's disease, antidiabetic, and anti-acute myeloid leukemia potentials of narcissoside. *Archives of Physiology and Biochemistry*, 129(2), 11-21. https://doi.org/10.1080/13813455.2020.1866631 View Source
